2,5,8,11,14,17,20-Heptaoxadocosan-22-al

PROTAC linker Molecular Weight Physicochemical Property

2,5,8,11,14,17,20-Heptaoxadocosan-22-al, also known as m-PEG7-aldehyde (CAS: 1059189-66-0 ), is a monodisperse polyethylene glycol (PEG) derivative containing a terminal aldehyde group. This compound belongs to the m-PEGx-aldehyde family, characterized by a precise PEG7 spacer length (seven ethylene oxide units).

Molecular Formula C15H30O8
Molecular Weight 338.39 g/mol
Cat. No. B12830971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8,11,14,17,20-Heptaoxadocosan-22-al
Molecular FormulaC15H30O8
Molecular Weight338.39 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCC=O
InChIInChI=1S/C15H30O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2H,3-15H2,1H3
InChIKeyZXRKPKOUSPFXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,8,11,14,17,20-Heptaoxadocosan-22-al (m-PEG7-aldehyde): Procurement Guide for High-Purity PEG7-Aldehyde for Bioconjugation & ADC Development


2,5,8,11,14,17,20-Heptaoxadocosan-22-al, also known as m-PEG7-aldehyde (CAS: 1059189-66-0 ), is a monodisperse polyethylene glycol (PEG) derivative containing a terminal aldehyde group. This compound belongs to the m-PEGx-aldehyde family, characterized by a precise PEG7 spacer length (seven ethylene oxide units) [1]. Its molecular formula is C15H30O8 with a molecular weight of 338.39 g/mol . As a key building block, it functions as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a flexible tether in Proteolysis Targeting Chimeras (PROTACs), enabling site-specific bioconjugation via stable oxime or hydrazone bond formation with aminooxy or hydrazide moieties .

Why 2,5,8,11,14,17,20-Heptaoxadocosan-22-al (m-PEG7-aldehyde) Cannot Be Substituted by Arbitrary PEG Aldehydes: Linker Length is a Critical Performance Variable


In the context of bioconjugation and targeted protein degradation, the precise length of the PEG spacer is not a trivial variable. The performance of m-PEG7-aldehyde (PEG7) is governed by its specific spacer length, which directly influences the solubility, flexibility, and biological activity of the final conjugate . Substituting m-PEG7-aldehyde with a shorter linker (e.g., PEG3) or a longer one (e.g., PEG8) can lead to suboptimal outcomes: shorter linkers may not provide sufficient distance between binding ligands, hindering ternary complex formation in PROTACs, while longer linkers can introduce excessive flexibility, potentially reducing effective molarity and increasing metabolic instability . Systematic studies on PROTACs have demonstrated that the linker composition and length are key determinants of degradation efficiency and target selectivity [1]. Therefore, generic substitution of PEG7-aldehyde without empirical validation risks compromising the intended physicochemical properties and biological efficacy of the designed therapeutic candidate.

Quantitative Differentiation of 2,5,8,11,14,17,20-Heptaoxadocosan-22-al (m-PEG7-aldehyde) for Scientific Procurement


Molecular Weight Differentiation: m-PEG7-aldehyde (338.39 g/mol) vs. m-PEG3-aldehyde (176.21 g/mol)

The molecular weight of 2,5,8,11,14,17,20-Heptaoxadocosan-22-al (m-PEG7-aldehyde) is 338.39 g/mol . In comparison, the shorter analog m-PEG3-aldehyde has a molecular weight of 176.21 g/mol . The nearly twofold difference in molecular weight directly correlates with the PEG chain length (7 units vs 3 units), which is a primary determinant of the linker's ability to modulate conjugate properties .

PROTAC linker Molecular Weight Physicochemical Property

Aqueous Solubility Profile: m-PEG7-aldehyde (Multi-Solvent Miscibility) vs. m-PEG3-aldehyde (Primarily DMSO)

2,5,8,11,14,17,20-Heptaoxadocosan-22-al demonstrates solubility in a broad range of solvents including water, DMSO, dichloromethane (DCM), and dimethylformamide (DMF) [1]. In contrast, solubility data for m-PEG3-aldehyde primarily highlight its solubility in DMSO (e.g., 100 mg/mL) with limited explicit confirmation of aqueous miscibility in standard datasheets . The enhanced hydrophilicity conferred by the PEG7 spacer enables more versatile formulation options for bioconjugation reactions .

Solubility Bioconjugation Formulation

Non-Cleavable ADC Linker Classification: m-PEG7-aldehyde vs. Alternative Cleavable Linker Chemistries

2,5,8,11,14,17,20-Heptaoxadocosan-22-al is explicitly classified as a non-cleavable ADC linker [1]. Non-cleavable linkers, unlike cleavable counterparts (e.g., cathepsin B-sensitive valine-citrulline linkers or acid-labile hydrazone linkers), form a stable covalent bridge that does not release the cytotoxic payload until the ADC is internalized and the antibody component is completely degraded in the lysosome [2]. This mechanism of action provides a distinct pharmacokinetic profile, generally characterized by higher plasma stability and reduced systemic release of free drug [3].

ADC Linker Stability Drug Delivery

PROTAC Linker Length Optimization: PEG7 as a Candidate for Tuning Degradation Efficiency

In PROTAC design, the linker connecting the E3 ligase ligand and the target protein ligand must be of optimal length to facilitate productive ternary complex formation. Systematic studies have shown that for specific E3 ligase/target protein pairs, a PEG linker of intermediate length (e.g., 2 PEG units) can be optimal for balancing degradation efficiency and minimizing off-target neo-substrate degradation [1]. While direct data for the PEG7 linker in a specific PROTAC context is limited in the open literature, its length (7 PEG units) positions it as a key candidate for 'linker walking' SAR studies, where the linker length is systematically varied to identify the most potent degrader [2].

PROTAC Ternary Complex Linker Length

Validated Application Scenarios for 2,5,8,11,14,17,20-Heptaoxadocosan-22-al in Drug Discovery and Bioconjugation


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs) with Enhanced Plasma Stability

In the construction of ADCs, 2,5,8,11,14,17,20-Heptaoxadocosan-22-al serves as a non-cleavable linker that covalently attaches a cytotoxic payload to a monoclonal antibody. Its non-cleavable nature, as established in evidence, ensures that the linker remains intact during circulation, preventing premature release of the toxin [1]. This property is critical for minimizing systemic toxicity and delivering the payload exclusively to target cells upon internalization and lysosomal degradation. The compound's broad solubility profile facilitates efficient conjugation reactions under mild aqueous conditions, preserving antibody integrity .

Systematic Linker Length Optimization (Linker Walking) in PROTAC Development

PROTAC developers utilize 2,5,8,11,14,17,20-Heptaoxadocosan-22-al as a discrete building block to construct a series of degraders with varying linker lengths. The PEG7 spacer provides a defined, hydrophilic tether between the E3 ligase ligand and the target protein ligand. As highlighted in the evidence, the length of this spacer is a critical variable influencing the efficiency of ternary complex formation and target degradation [1]. By incorporating PEG7-aldehyde into a SAR study, researchers can empirically determine if the seven-unit ethylene glycol spacer yields optimal degradation potency and selectivity compared to shorter or longer analogs, thereby guiding lead optimization .

Site-Specific PEGylation of Therapeutic Proteins and Peptides

2,5,8,11,14,17,20-Heptaoxadocosan-22-al is a key reagent for the site-selective PEGylation of biomolecules. The aldehyde group reacts specifically with N-terminal amines or introduced aminooxy/hydrazide handles to form stable oxime or hydrazone linkages [1]. This targeted modification, as supported by its well-defined solubility and molecular properties, is employed to enhance the pharmacokinetic profile of therapeutic proteins by increasing their hydrodynamic radius, reducing renal clearance, and shielding immunogenic epitopes . The discrete PEG7 chain length ensures a homogeneous product profile, a crucial advantage over polydisperse PEG reagents.

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